molecular formula C22H13N3O2S3 B2532896 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide CAS No. 888411-20-9

5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B2532896
CAS No.: 888411-20-9
M. Wt: 447.55
InChI Key: RXGVSYVPFOWLGI-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a complex heterocyclic compound that combines benzothiazole, chromeno-thiazole, and thiophene moieties. These structural elements are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the individual heterocyclic components. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for scale-up, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O2S3/c26-20(16-9-10-17(28-16)21-23-13-6-2-4-8-15(13)29-21)25-22-24-19-12-5-1-3-7-14(12)27-11-18(19)30-22/h1-10H,11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGVSYVPFOWLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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